molecular formula C30H22N4O2 B14166825 N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide CAS No. 5224-22-6

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide

Cat. No.: B14166825
CAS No.: 5224-22-6
M. Wt: 470.5 g/mol
InChI Key: UTKRWJQQGUDVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide is a complex organic compound with the molecular formula C₃₀H₂₂N₄O₂. It is characterized by the presence of a pyrimidine ring connected to benzene rings through amide linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide typically involves the reaction of pyrimidine derivatives with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)dibenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

5224-22-6

Molecular Formula

C30H22N4O2

Molecular Weight

470.5 g/mol

IUPAC Name

N-[4-[2-(4-benzamidophenyl)pyrimidin-5-yl]phenyl]benzamide

InChI

InChI=1S/C30H22N4O2/c35-29(23-7-3-1-4-8-23)33-26-15-11-21(12-16-26)25-19-31-28(32-20-25)22-13-17-27(18-14-22)34-30(36)24-9-5-2-6-10-24/h1-20H,(H,33,35)(H,34,36)

InChI Key

UTKRWJQQGUDVSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.